REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[C:6]([O:11]C)=[CH:5][C:4]=1[CH:13]=[O:14].B(Br)(Br)Br.C(=O)([O-])[O-].[Na+].[Na+]>ClC1C=CC=CC=1>[OH:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[C:6]([OH:11])=[CH:5][C:4]=1[CH:13]=[O:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)C=O)OC)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After complete reaction
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with water and dichloromethane and recrystallization within dichloromethane
|
Type
|
CUSTOM
|
Details
|
The obtained product exhibited yield
|
Type
|
CUSTOM
|
Details
|
property and NMR analysis result
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C(=C1)C=O)O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |